molecular formula C26H25N3O5 B11164928 1-(3-methoxyphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-(3-methoxyphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11164928
M. Wt: 459.5 g/mol
InChI Key: GLCVHBJEFQPJNN-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring, methoxyphenyl groups, and a carbamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction utilizes palladium catalysts and boron reagents under mild conditions . The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

1-(3-methoxyphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical properties.

    Methoxyphenyl compounds: Compounds with methoxyphenyl groups have comparable reactivity and applications.

    Carbamoylphenyl derivatives: These compounds have similar functional groups and are used in related research areas.

Uniqueness

1-(3-methoxyphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse applications and potential for further research and development.

Properties

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C26H25N3O5/c1-33-20-12-10-18(11-13-20)27-26(32)22-8-3-4-9-23(22)28-25(31)17-14-24(30)29(16-17)19-6-5-7-21(15-19)34-2/h3-13,15,17H,14,16H2,1-2H3,(H,27,32)(H,28,31)

InChI Key

GLCVHBJEFQPJNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC

Origin of Product

United States

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